![molecular formula C16H14O3 B13894916 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde](/img/structure/B13894916.png)
4-[2-(4-methylphenoxy)acetyl]Benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methylphenoxy)acetyl]Benzaldehyde is an organic compound with the molecular formula C16H14O3 It is a derivative of benzaldehyde, featuring a phenoxyacetyl group substituted at the para position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the target compound. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[2-(4-methylphenoxy)acetyl]Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[2-(4-methylphenoxy)acetyl]benzoic acid.
Reduction: 4-[2-(4-methylphenoxy)acetyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(4-methylphenoxy)acetyl]Benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(4-methylphenoxy)acetyl]Benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxyacetyl group may also interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
Benzaldehyde, 4-[(2-methylphenyl)methoxy]-: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness
4-[2-(4-methylphenoxy)acetyl]Benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
4-[2-(4-methylphenoxy)acetyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c1-12-2-8-15(9-3-12)19-11-16(18)14-6-4-13(10-17)5-7-14/h2-10H,11H2,1H3 |
InChIキー |
RRZKDFYBSHGAHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)
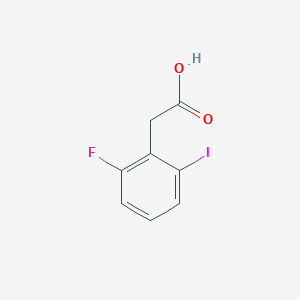
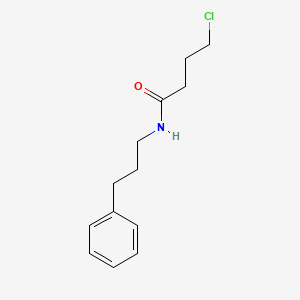

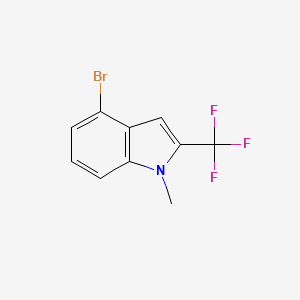


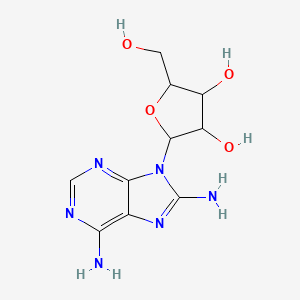
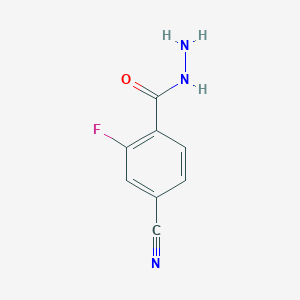
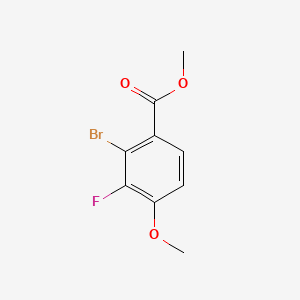
![7-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13894882.png)
![[(1S,2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B13894893.png)


